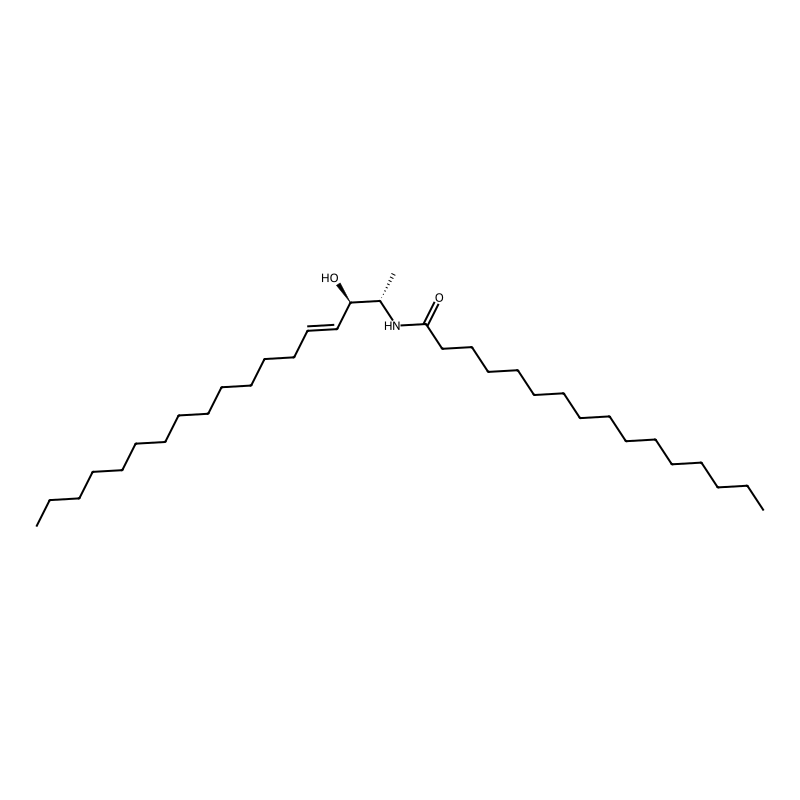

N-(hexadecanoyl)-1-deoxysphing-4-enine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antiallergic Activity

Scientific Field: Immunology

Application Summary: This compound has been found to have antiallergic activity.

Methods of Application: The compound was synthesized and its structure-activity relationship was studied to discover more potent ascorbic acid derivatives with degranulation inhibitory activity.

Results: The compound exhibited much higher inhibitory activity for degranulation in vitro than did 6-sPalm-AA-2G.

Drug Delivery

Scientific Field: Pharmacology

Application Summary: N-Hexadecanoyl-phenylalaninemonosodiumsalt, a similar compound, has been shown to enhance the delivery of drugs to specific cells and tissues.

Methods of Application: The compound works by binding to cell membranes and facilitating the uptake of molecules into cells.

Results: The compound has been shown to enhance drug delivery and immune response.

Quorum Sensing

Scientific Field: Microbiology

Application Summary: The compound has been used in studies investigating quorum sensing in bacteria.

Methods of Application: The compound was used in studies investigating the quorum sensing activity of Halomonas smyrnensis AAD6, a moderately halophilic and exopolysaccharide-producing bacterium.

Protein Expression Enhancement

Scientific Field: Molecular Biology

Application Summary: This compound has been used in lipid nanoparticle mRNA systems to enhance protein expression in hepatic and extra-hepatic tissues

Methods of Application: The compound was used in lipid nanoparticles (LNPs) for delivery of mRNA. .

Results: LNPs containing 40 mol % of this compound exhibited significantly improved transfection properties in vitro compared with systems containing 10 mol % of the compound. .

N-(hexadecanoyl)-1-deoxysphing-4-enine is a synthetic sphingolipid analog characterized by its unique structure, which closely resembles natural sphingolipids. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in chemistry, biology, medicine, and industry. Structurally, it consists of a long-chain fatty acid (hexadecanoic acid) linked to a sphingoid base, specifically 1-deoxysphing-4-enine, which contributes to its biological activity and interaction with cellular membranes .

- Oxidation: This process can introduce oxygen-containing functional groups using agents such as hydrogen peroxide or ozone.

- Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

- Substitution: The compound can react with nucleophiles or electrophiles to replace certain atoms or groups, resulting in various derivatives.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide (H₂O₂), ozone (O₃)

- Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

- Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed- Oxidation Products: Hydroxylated or carboxylated derivatives

- Reduction Products: Reduced forms of N-(hexadecanoyl)-1-deoxysphing-4-enine

- Substitution Products: Derivatives with different functional groups.

- Oxidation Products: Hydroxylated or carboxylated derivatives

- Reduction Products: Reduced forms of N-(hexadecanoyl)-1-deoxysphing-4-enine

- Substitution Products: Derivatives with different functional groups.

N-(hexadecanoyl)-1-deoxysphing-4-enine exhibits significant biological activity due to its structural similarity to natural sphingolipids. It is involved in cell signaling pathways and membrane dynamics, influencing processes such as cell growth, differentiation, and apoptosis. Research indicates that this compound may have therapeutic potential in diseases associated with sphingolipid metabolism abnormalities, including certain cancers and metabolic disorders .

The synthesis of N-(hexadecanoyl)-1-deoxysphing-4-enine typically involves the following steps:

- Starting Materials: The synthesis begins with a suitable sphingosine derivative and hexadecanoic acid.

- Activation: Hexadecanoic acid is activated using reagents like dicyclohexylcarbodiimide to form an active ester.

- Coupling Reaction: The activated hexadecanoic acid is coupled with the sphingosine derivative under controlled conditions to yield the desired compound.

- Purification: The product is purified through techniques such as column chromatography to isolate the pure compound.

In industrial settings, these synthetic routes are scaled up by optimizing reaction conditions and employing continuous flow processes to enhance efficiency and yield .

N-(hexadecanoyl)-1-deoxysphing-4-enine has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex sphingolipid analogs.

- Biology: Investigated for its role in cell signaling and membrane dynamics.

- Medicine: Explored for potential therapeutic effects in diseases related to sphingolipid metabolism.

- Industry: Utilized in developing bioactive compounds and pharmaceuticals.

Studies on N-(hexadecanoyl)-1-deoxysphing-4-enine focus on its interactions with cellular membranes and proteins. Its ability to modulate membrane fluidity and influence protein function makes it a valuable compound for understanding cellular processes. Research also examines how this sphingolipid analog interacts with specific receptors involved in signal transduction pathways, potentially leading to new therapeutic strategies targeting sphingolipid-related diseases .

Similar Compounds

Several compounds share structural similarities with N-(hexadecanoyl)-1-deoxysphing-4-enine. Here are some notable examples:

Uniqueness

N-(hexadecanoyl)-1-deoxysphing-4-enine is unique due to its specific structural modifications that enhance its biological activity compared to these similar compounds. Its synthetic nature allows for tailored modifications that can lead to distinct biological effects, making it a valuable tool in research and potential therapeutic applications.

N-(hexadecanoyl)-1-deoxysphing-4-enine is classified as a 1-deoxyceramide, a subset of sphingolipids that include N-acylated derivatives of 1-deoxysphinganine or 1-deoxymethylsphinganine. Unlike canonical ceramides, which contain a 1,3-dihydroxy-2-amino backbone, this compound has a 1-deoxy-sphing-4-enine core, featuring a double bond at the C4 position and the absence of a C1 hydroxyl group.

Sphingoid Base Composition

The sphingoid base of this compound consists of:

- C18 backbone: A saturated 18-carbon chain with a double bond at C4 (trans-configuration).

- Amino group: A primary amine at C2.

- Hydroxyl group: A single hydroxyl group at C3 (vs. two in canonical sphinganine).

Acyl Chain Composition

The N-acyl group is derived from hexadecanoic acid (palmitic acid), forming a 16-carbon saturated fatty acid chain. This configuration gives rise to the species shorthand Cer 34:1;O, indicating a total of 34 carbons (18 from the sphingoid base + 16 from the fatty acid) and one double bond.

| Feature | N-(hexadecanoyl)-1-deoxysphing-4-enine | Canonical Ceramide |

|---|---|---|

| Sphingoid base | 1-deoxysphing-4-enine (C18:1) | Sphingosine (C18:1) |

| N-acyl chain | Hexadecanoyl (C16:0) | Varies (e.g., palmitoyl, stearoyl) |

| C1 hydroxyl group | Absent | Present |

| Double bonds | 1 (C4 in sphingoid base) | 1 (C4 in sphingoid base) |

Data compiled from LIPID MAPS and PubChem.

N-(hexadecanoyl)-1-deoxysphing-4-enine represents a synthetic sphingolipid analog characterized by its unique structural features that distinguish it from canonical sphingolipids . The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide, reflecting its complex stereochemical configuration [2]. The compound possesses a molecular formula of C34H67NO2 and a molecular weight of 521.9 grams per mole [2].

The stereochemical configuration of this molecule is characterized by the (2S,3R) configuration at the sphingoid base backbone [2]. The presence of the trans or E configuration at the C4-C5 double bond is indicated by the "sphing-4-enine" designation [2]. The critical structural distinction lies in the absence of the hydroxyl group at position C1, denoted by the "1-deoxy" prefix, which significantly impacts the compound's biochemical behavior compared to typical ceramides [2] [3].

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | [2] |

| Molecular Formula | C34H67NO2 | [2] |

| Molecular Weight | 521.9 g/mol | [2] |

| CAS Registry Number | 1246298-56-5 | [2] |

| InChI Key | OMAZTBDOTJASLA-RLLISAASSA-N | [2] |

The compound belongs to the 1-deoxyceramide family, structurally characterized by a sphingoid base linked to hexadecanoic acid through an amide bond [2]. The hexadecanoyl fatty acid chain extends from the amino group of the sphingoid backbone, creating a molecule with distinct hydrophobic and hydrophilic regions . The stereochemical configuration at carbons 2 and 3 follows the erythro configuration typical of natural sphingolipids, as demonstrated by carbon-13 nuclear magnetic resonance spectroscopy studies of related compounds [4].

Molecular Dynamics of the Hexadecanoyl-Dependent Hydrophobic Domain

The molecular dynamics of the hexadecanoyl chain in N-(hexadecanoyl)-1-deoxysphing-4-enine are governed by hydrophobic interactions that significantly influence the compound's behavior in biological systems [5] [3]. The sixteen-carbon saturated fatty acid chain contributes substantially to the overall hydrophobic character of the molecule, with increased hydrophobicity compared to canonical ceramides due to the absence of the C1 hydroxyl group [3] [6].

Studies on related deoxysphingolipids have demonstrated that the hydrophobic nature leads to restricted intracellular transport and limited lipid miscibility [3]. The hexadecanoyl chain exhibits enhanced hydrophobic interactions that result in the formation of separate gel-like phases when incorporated into model membrane systems [3]. This behavior is attributed to the poor solvent character experienced by the fatty acid chain in aqueous environments, promoting aggregation into compact conformations [5].

Molecular dynamics investigations of similar sphingolipid systems reveal that very long fatty acid chains, including hexadecanoyl chains, increase membrane leaflet interdigitation and promote the transition from fluid to gel phase [7]. The presence of the hexadecanoyl group enhances the hydrophobicity of the molecule, leading to stronger intermolecular associations through van der Waals interactions between the saturated carbon chains [7] [8].

| Hydrophobic Property | Impact | Reference |

|---|---|---|

| Chain Length | 16 carbons enhance hydrophobic interactions | [7] |

| Saturation Status | Fully saturated promoting gel phase formation | [7] |

| Membrane Integration | Increased leaflet interdigitation | [7] |

| Aggregation Tendency | Enhanced due to lack of C1-OH group | [3] |

The molecular dynamics are further influenced by the sphingoid motif, which provides unique chemical and biophysical properties through multiple molecular interactions including hydrogen bonding, charge pairing, and hydrophobic interactions [8]. The first five carbon atoms of the sphingoid backbone, termed the "sphingoid motif," are responsible for these distinctive interaction patterns that differentiate sphingolipids from other membrane lipids [8].

Temperature-dependent studies indicate that hydrophobic interactions between similar molecules show variations with thermal conditions, affecting the strength of intermolecular associations [5]. The hexadecanoyl chain dynamics are characterized by increased molecular motion at elevated temperatures while maintaining strong hydrophobic clustering at physiological conditions [5].

Spectroscopic Characterization Data (NMR, MS, IR)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of N-(hexadecanoyl)-1-deoxysphing-4-enine reveals characteristic signals consistent with its structural features [4] [9]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive evidence for the erythro configuration of the sphingoid moiety, with sphingosine C-3 and C-4 carbons showing distinct chemical shift patterns [4]. The C4-C5 double bond carbons in the trans configuration typically resonate near 130 and 135 parts per million respectively, with a signal separation of approximately 5 parts per million [4].

Proton nuclear magnetic resonance analysis demonstrates the characteristic amide proton resonances and the vinyl proton signals from the C4-C5 double bond [9]. The hydroxyl group proton of the sphingosine moiety exhibits downfield shifts indicative of intramolecular hydrogen bonding interactions [9]. The long alkyl chain protons from both the sphingoid base and the hexadecanoyl fatty acid appear as complex multiplets in the 1.2-1.4 parts per million region [10].

| NMR Signal | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| C4-C5 vinyl carbons | 130-135 | Trans double bond | [4] |

| Amide carbonyl | ~170 | C=O stretch | [9] |

| Alkyl chain protons | 1.2-1.4 | CH2 groups | [10] |

| Vinyl protons | 5.4-5.8 | C4-C5 double bond | [9] |

Mass Spectrometry Analysis

Mass spectrometric analysis employs electrospray ionization techniques for the characterization of N-(hexadecanoyl)-1-deoxysphing-4-enine [11] [12]. The molecular ion peak appears at mass-to-charge ratio 522 corresponding to the protonated molecular ion [M+H]+ . Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation [11] [13].

Higher-energy collision dissociation tandem mass spectrometry generates multiple fragment ions reflecting both the fatty acid chain and the long chain base components [11]. The fragmentation mechanisms involve loss of the hexadecanoyl chain as well as cleavage of the sphingoid backbone, producing diagnostic ions that enable unambiguous structural identification [11] [13]. Lithium adduct ions [M+Li]+ provide additional fragmentation pathways that enhance structural characterization capabilities [11].

The mass spectrometric detection limit for sphingolipid analysis typically reaches 1 picomole or lower levels when using multiple reaction monitoring in positive ionization mode [12]. The compound exhibits efficient electrospray ionization due to the presence of the amide nitrogen atom, which readily accepts protons during the ionization process [12] [14].

Infrared Spectroscopy Characterization

Infrared spectroscopic analysis of N-(hexadecanoyl)-1-deoxysphing-4-enine reveals characteristic absorption bands that confirm the presence of key functional groups [15] [16] [17]. The amide carbonyl group exhibits a strong absorption band near 1650-1680 wavenumbers, which is characteristic of secondary amides [15] [16]. This lower frequency compared to other carbonyl-containing compounds reflects the electron delocalization from nitrogen into the carbonyl group [16].

The amide nitrogen-hydrogen stretching vibration appears as a single peak around 3300-3500 wavenumbers, confirming the secondary amide nature of the compound [15] [18]. The hydroxyl group of the sphingoid base contributes a broad absorption band in the 3200-3600 wavenumber region [17]. The carbon-hydrogen stretching vibrations from the long alkyl chains produce characteristic peaks in the 2800-3000 wavenumber range [19].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Amide C=O | 1650-1680 | Strong | Amide I band | [15] [16] |

| N-H stretch | 3300-3500 | Medium | Secondary amide | [15] [18] |

| O-H stretch | 3200-3600 | Broad | Hydroxyl group | [17] |

| C-H stretch | 2800-3000 | Strong | Alkyl chains | [19] |

Temperature-dependent infrared studies of related sphingolipid compounds demonstrate thermal stability of the amide band with minimal frequency shifts across physiological temperature ranges [17]. The amide carbonyl band position provides information about hydrogen bonding interactions within the molecular structure and with surrounding molecules [17].

Solubility Profile and Partition Coefficients

N-(hexadecanoyl)-1-deoxysphing-4-enine exhibits extremely limited water solubility due to its highly hydrophobic nature, a characteristic that is enhanced compared to canonical ceramides by the absence of the C1 hydroxyl group [3] [20]. The compound demonstrates poor miscibility in aqueous systems, leading to aggregation and phase separation behaviors that significantly impact its biological distribution and cellular uptake [3] [6].

The partition coefficient between octanol and water serves as a standard measure of lipophilicity for pharmaceutical compounds [21] [22]. For long-chain ceramide analogs, the logarithm of the partition coefficient typically exceeds 5, indicating strong preference for lipophilic environments [21]. The hexadecanoyl chain contributes significantly to the overall lipophilic character, with each additional methylene unit in fatty acid chains contributing approximately 0.5 logarithmic units to the partition coefficient [22] [23].

| Solvent System | Partition Behavior | Implications | Reference |

|---|---|---|---|

| Octanol/Water | High lipophilic preference | Enhanced membrane partitioning | [21] [22] |

| Chloroform/Methanol/Water | Soluble in organic phase | Suitable for extraction | [6] |

| Aqueous systems | Poor solubility | Aggregation tendency | [3] [20] |

| Ethanol | Limited solubility | Requires organic cosolvents |

The solubility profile is significantly influenced by temperature and pH conditions [24] [25]. At physiological pH values around 7.4, the compound exists predominantly in its neutral form, maximizing its lipophilic character [24]. Temperature increases generally enhance solubility in organic solvents while having minimal impact on aqueous solubility due to the predominantly hydrophobic nature of the molecule [24].

Studies on ceramide delivery systems demonstrate that the high crystallinity and poor aqueous solubility necessitate specialized formulation approaches [25] [26]. The compound's hydrophobic mismatch properties determine its miscibility behavior in lipid monolayers and bilayer systems [27]. As the hydrophobic chain length increases, the degree of miscibility with other lipid components varies from complete miscibility to partial or complete immiscibility [27].

The partition behavior between different membrane phases reflects the compound's preference for lipid raft domains and ordered lipid environments [7] [28]. The presence of very long fatty acid chains, including the hexadecanoyl moiety, promotes association with cholesterol-rich membrane domains and influences membrane organization [7]. This preferential partitioning affects the compound's biological distribution and cellular localization patterns [20] [28].

Sphingoid Base Activation Strategies

The synthesis of N-(hexadecanoyl)-1-deoxysphing-4-enine at laboratory scale employs well-established organic chemistry methodologies that focus on the efficient activation of sphingoid base precursors . The fundamental approach involves the coupling of a long-chain fatty acid, specifically hexadecanoic acid (palmitic acid), with a 1-deoxysphingoid base precursor through amide bond formation .

The most widely utilized activation strategy employs dicyclohexylcarbodiimide (DCC) as the primary coupling reagent . This method begins with the activation of hexadecanoic acid to form the corresponding active ester intermediate. The DCC-mediated activation proceeds through the formation of an O-acylisourea intermediate, which subsequently facilitates the nucleophilic attack by the amino group of the sphingoid base . The reaction typically requires controlled conditions, with temperatures ranging from room temperature to 50°C, depending on the specific substrate reactivity and desired reaction kinetics .

Alternative activation strategies have been developed to address specific synthetic challenges. The use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBt) and triethylamine provides enhanced selectivity and reduced side product formation [2]. This protocol has demonstrated yields of approximately 83% after optimization of reaction parameters [2].

The sphingoid base activation process requires careful attention to stereochemistry preservation. The naturally occurring 1-deoxysphingenine possesses specific stereochemical configurations that must be maintained throughout the coupling reaction [3]. The (2S,3R)-configuration characteristic of natural sphingoid bases is preserved through the use of mild reaction conditions and appropriate protecting group strategies when necessary [3].

Temperature control represents a critical parameter in sphingoid base activation reactions. Elevated temperatures can lead to undesired side reactions, including epimerization at stereocenters and degradation of the double bond present in the sphingenine backbone [2]. Optimal reaction temperatures typically range between 22°C and 30°C for most coupling protocols [2].

Acyl Transfer Reaction Optimization

The optimization of acyl transfer reactions for N-(hexadecanoyl)-1-deoxysphing-4-enine synthesis requires systematic evaluation of multiple reaction parameters. Recent studies have demonstrated that the reaction mechanism follows a ping-pong type pathway, involving the formation of a covalent acyl-enzyme intermediate when enzymatic methods are employed [4] [5].

In chemical synthesis approaches, the acyl transfer reaction optimization focuses on maximizing the efficiency of amide bond formation while minimizing competing reactions. The use of activating agents such as dicyclohexylcarbodiimide requires careful stoichiometric control to prevent over-activation and subsequent side reactions . Typical protocols employ a 1.2 to 1.5 molar excess of the carbodiimide relative to the carboxylic acid substrate .

Solvent selection plays a crucial role in acyl transfer reaction optimization. Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane provide optimal solvation for both the activated acid intermediates and the sphingoid base substrates . The choice of solvent affects both the reaction rate and the selectivity of the coupling process .

Reaction time optimization studies have revealed that acyl transfer reactions typically require 24 to 48 hours for completion when conducted under mild conditions [6]. Shorter reaction times can be achieved through the use of more reactive coupling reagents or elevated temperatures, although this may compromise product stereochemistry [6].

The optimization of acyl transfer reactions has also benefited from the application of automated reaction optimization techniques. Multi-task Bayesian optimization approaches have been successfully applied to related acylation reactions, enabling rapid identification of optimal reaction conditions [7]. These methodologies can significantly reduce the number of experiments required for optimization from hundreds to fewer than 25 trials [7].

Base selection represents another critical optimization parameter. Organic bases such as triethylamine and diisopropylethylamine (DIPEA) are commonly employed to neutralize the acid generated during the coupling reaction [2]. The choice of base can influence both the reaction rate and the product distribution, particularly in cases where competing reactions are possible [2].

Industrial Biosynthetic Approaches Using Engineered Enzymes

Industrial production of N-(hexadecanoyl)-1-deoxysphing-4-enine increasingly relies on biosynthetic approaches utilizing engineered enzyme systems. These methodologies offer several advantages over traditional chemical synthesis, including improved stereoselectivity, reduced environmental impact, and the potential for large-scale production [8] [9].

The primary industrial biosynthetic approach employs genetically modified yeast strains, particularly Saccharomyces cerevisiae and Wickerhamomyces ciferrii [8] [9] [10] [11]. Wickerhamomyces ciferrii has emerged as a particularly attractive host organism due to its natural ability to produce high concentrations of sphingoid base precursors [8] [11]. This yeast species secretes phytosphingosine into the growth medium, which can be subsequently extracted and converted into various ceramide analogs [11].

The industrial process utilizing W. ciferrii represents a biotechnological green production methodology that yields ceramides with skin-identical stereochemistry [11]. This is particularly important because the ceramide biosynthesis pathway is conserved from yeast to humans, ensuring that the produced compounds maintain the same stereochemical configuration as natural human skin ceramides [11]. The process involves fermentation of the yeast followed by extraction of the ceramide precursors from the growth medium [11].

Saccharomyces cerevisiae has been extensively engineered for ceramide production through multiple approaches [9] [10]. One successful strategy involves the elimination of genes encoding yeast sphingolipid hydroxylases (SUR2 and SCS7) combined with the introduction of human sphingolipid desaturase genes (DES1) [9]. This metabolic engineering approach enables the production of sphingosine-containing ceramides that are more similar to human skin ceramides [9].

Heat shock treatment has been identified as a particularly effective method for enhancing ceramide production in S. cerevisiae [10]. Application of heat shock by increasing the culture temperature from 30°C to 40°C for one hour results in a 5.9-fold increase in ceramide production [10]. This enhancement is attributed to the activation of stress response pathways that upregulate sphingolipid biosynthesis [10].

The optimal conditions for industrial ceramide production using S. cerevisiae have been established through systematic optimization studies [10]. The preferred operating conditions include a pH of 6.0 and a temperature of 30°C during the growth phase [10]. Ceramide production is maximized when cells are maintained in the stationary growth phase, as demonstrated through kinetic modeling using Monod kinetics and the Leudecking-Piret model [10].

Enzyme membrane reactors represent an advanced biosynthetic approach for ceramide production [6]. These systems employ immobilized enzymes, typically phospholipase C or sphingomyelinase, to catalyze the hydrolysis of sphingomyelin precursors to generate ceramides [6]. The enzyme membrane reactor configuration offers several advantages, including improved enzyme reusability, simplified product separation, and straightforward scale-up capabilities [6].

The development of engineered ceramide synthase enzymes has provided new opportunities for targeted ceramide production [2] [4]. Human ceramide synthase 6 (CerS6) has been particularly well-characterized and demonstrates specificity for C16-acyl chains, making it highly relevant for hexadecanoyl ceramide synthesis [4] [5]. The enzyme operates through a ping-pong mechanism involving the formation of a covalent acyl-imidazole intermediate [4] [5].

Industrial biosynthetic approaches also benefit from the application of metabolic engineering strategies to enhance lipid production [12]. These strategies include the overexpression of fatty acid biosynthesis enzymes, modification of lipid storage mechanisms, and optimization of cellular energy metabolism [12]. Such approaches have achieved ceramide titers exceeding 3.0 g/L in bioreactor systems [12].

Chromatographic Purification Challenges

The purification of N-(hexadecanoyl)-1-deoxysphing-4-enine presents significant technical challenges due to the compound's amphiphilic nature and structural similarity to other sphingolipids [13] [14]. These challenges are compounded by the typically low concentrations of the target compound in biological samples and synthetic reaction mixtures [13] [14].

Reverse-phase high-performance liquid chromatography (HPLC) using C8 columns represents the most commonly employed purification methodology [13]. The optimal mobile phase composition consists of acetonitrile and 2-propanol (60:40, v/v) containing 0.2% formic acid, used in gradient elution mode [13]. This system enables the separation of multiple ceramide species within a single chromatographic run of approximately 21 minutes [13].

Peak tailing represents a persistent challenge in the chromatographic analysis of sphingolipids, particularly those containing phosphate groups [15]. This phenomenon results from interactions between the phosphate moieties and metal ions present in conventional chromatographic hardware [15]. The implementation of metal-free column hardware has significantly improved peak shape and analytical sensitivity [15].

The detection limits for N-(hexadecanoyl)-1-deoxysphing-4-enine using optimized LC-MS/MS methods range from 5 to 50 pg/mL for distinct ceramide species [13]. However, achieving these detection limits requires careful optimization of sample preparation procedures, including lipid extraction and pre-concentration steps [13].

Silica gel column chromatography serves as an important preparative purification method, particularly for the isolation of sphingolipids from complex biological matrices [16] [17]. The procedure typically employs sequential elution with solvents of increasing polarity, beginning with chloroform and progressing through chloroform-methanol mixtures to pure methanol [17]. Acetone elution has proven particularly effective for the selective isolation of glycosphingolipids while avoiding overlap with ceramides and fatty acids [17].

Matrix effects and ionization suppression represent significant challenges in mass spectrometric detection of sphingolipids [14]. These effects are particularly pronounced in plasma samples, where abundant phospholipids can interfere with the ionization of target analytes [14]. Pre-purification using silica gel chromatography significantly reduces these interferences and improves analytical sensitivity [13].

The separation of isomeric sphingolipid species presents particular analytical challenges [14]. For example, glucosylceramide and galactosylceramide possess identical molecular masses and similar fragmentation patterns, requiring baseline chromatographic resolution for accurate quantification [14]. Normal-phase HPLC provides superior resolution of these isomeric species compared to reverse-phase systems [14].

Sample recovery rates during chromatographic purification vary significantly depending on the specific methodology employed [13]. Recovery rates for ceramide species from human plasma typically range from 78% to 91%, while recovery from tissue samples ranges from 70% to 99% [13]. The variability in recovery rates necessitates the use of appropriate internal standards for accurate quantification [13].

Thin-layer chromatography (TLC) continues to serve as a valuable qualitative analysis tool, despite its limitations in structural specificity [14]. High-performance TLC (HPTLC) provides improved resolution compared to conventional TLC systems [14]. However, the technique suffers from insufficient structural specificity to guarantee homogeneity within individual spots, limiting its utility for preparative applications [14].

The implementation of solid-phase extraction (SPE) methods has improved the efficiency of sphingolipid purification workflows [18]. SPE procedures enable the enrichment of sphingolipids without the use of extensive column chromatography steps [18]. These methods typically achieve 10 to 50-fold enrichment of sphingolipids from crude lipid extracts [18].

Advanced purification strategies employ sequential chromatographic separations to achieve high purity [17]. These multi-step procedures may include initial silica gel separation for class separation, followed by reverse-phase HPLC for molecular species resolution [17]. While these approaches achieve superior purity, they suffer from reduced overall recovery due to cumulative sample losses at each purification step [17].

The development of specialized chromatographic phases has addressed some traditional purification challenges [19]. Glutaraldehyde-immobilized resins provide highly selective capture of sphingoid bases through reaction with their 2-amino-1,3-diol functional groups [19]. These specialized phases enable selective extraction of free sphingoid bases from complex biological samples with high specificity [19].

Temperature control during chromatographic separations represents an important consideration for thermally labile sphingolipids [14]. Elevated column temperatures can improve peak shape and resolution but may lead to degradation of unsaturated sphingolipid species [14]. Most analytical protocols employ column temperatures between 25°C and 40°C to balance separation efficiency with compound stability [14].

The analysis of ultralong-chain ceramides presents additional purification challenges due to their extremely low solubility in conventional solvent systems [20]. These compounds require specialized purification protocols employing hot solvent systems and modified stationary phases [20]. The development of scalable synthesis methods for these compounds has enabled more detailed studies of their purification requirements [20].